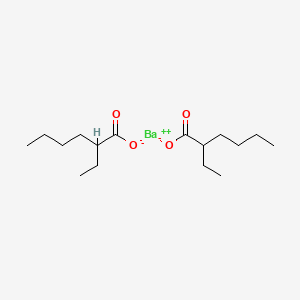

barium(2+);2-ethylhexanoate

CAS No.:

Cat. No.: VC16192099

Molecular Formula: C16H30BaO4

Molecular Weight: 423.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H30BaO4 |

|---|---|

| Molecular Weight | 423.7 g/mol |

| IUPAC Name | barium(2+);2-ethylhexanoate |

| Standard InChI | InChI=1S/2C8H16O2.Ba/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

| Standard InChI Key | VJFFDDQGMMQGTQ-UHFFFAOYSA-L |

| Canonical SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ba+2] |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Barium bis(2-ethylhexanoate) comprises a barium ion () coordinated with two 2-ethylhexanoate anions. Each ligand features a branched alkyl chain (), contributing to the compound’s hydrophobic nature. The SMILES notation delineates its structure, highlighting the carboxylate groups bound to the central metal ion .

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 423.74 g/mol |

| Physical Form | Viscous yellow liquid |

| Density | ~1.01–1.03 g/cm³ (estimated) |

| Solubility | Miscible with organic solvents |

| Barium Content | ≈17.5–20% (w/w) |

| CAS Registry Number | 2457-01-4 |

The compound’s viscosity and stability in nonpolar media stem from its long-chain carboxylate ligands, which hinder crystallization and enhance solubility .

Synthesis and Production

Industrial Synthesis

The synthesis typically involves neutralizing 2-ethylhexanoic acid with a barium base, such as barium hydroxide or oxide, under controlled conditions:

This acid-base reaction proceeds at elevated temperatures (60–100°C), yielding a stable barium carboxylate. Patent CN106831399B describes a analogous method for rhodium carboxylates, emphasizing refluxing with aqueous sodium hydroxide, which may inspire adaptations for barium variants.

Purification and Isolation

Post-synthesis, the product is cooled, layered, and adjusted to pH 6–10 using alkaline solutions (e.g., NaOH). Vacuum drying at 100°C removes residual solvents, producing a pure viscous liquid .

Industrial and Research Applications

Thin-Film Superconductors

Barium bis(2-ethylhexanoate) is pivotal in depositing barium-containing thin films via chemical vapor deposition (CVD). Its volatility and decomposition at moderate temperatures (200–400°C) facilitate the formation of high-purity barium titanate () layers, essential in superconducting circuits .

Lubricant Additives

As a metal soap, it reduces friction and wear in high-temperature machinery. The barium core interacts with metal surfaces, forming protective films that mitigate oxidative degradation .

Polymer Stabilization

In plastics, it scavenges acidic byproducts during thermal processing, extending material lifespan. Comparatively, barium stearate is more common, but 2-ethylhexanoate derivatives offer superior solubility in nonpolar matrices .

Comparative Analysis with Related Barium Salts

| Compound | Formula | Applications | Distinguishing Features |

|---|---|---|---|

| Barium Octanoate | Lubricants, PVC stabilizers | Linear chain; lower thermal stability | |

| Barium Stearate | Plastic stabilizers | Higher melting point; less soluble | |

| Barium Acetate | Chemical synthesis, reagents | Water-soluble; limited thermal stability |

Barium bis(2-ethylhexanoate) excels in solubility and thermal stability, enabling niche applications in electronics .

Recent Advances and Future Directions

Recent patents, such as CN106831399B , highlight innovations in carboxylate synthesis (e.g., pH-controlled crystallization), which could refine barium carboxylate production. Emerging research explores its role in perovskite solar cells, leveraging barium’s electron-transport properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume